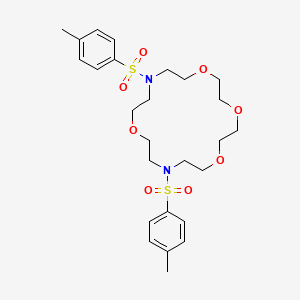
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfonyl groups
Preparation Methods
The synthesis of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane typically involves the reaction of 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the sulfonyl chloride groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: This compound lacks the sulfonyl groups and has different chemical properties and applications.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its combination of ether and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H38N2O8S2 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
10,16-bis-(4-methylphenyl)sulfonyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane |
InChI |
InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-16-12-28(38(31,32)26-9-5-24(2)6-10-26)14-18-35-20-22-36-21-19-34-17-13-27/h3-10H,11-22H2,1-2H3 |
InChI Key |
OFDIIQPNRBIGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CCOCCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


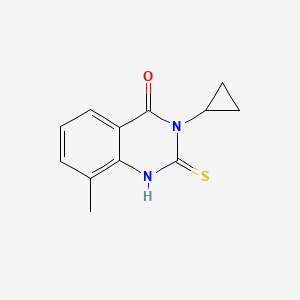
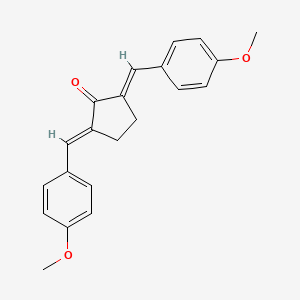
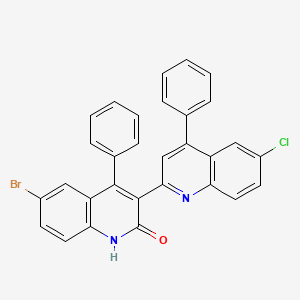
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
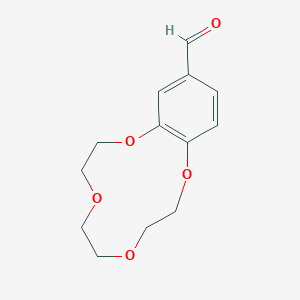
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
